N-(4-amino-2-chloro-5-methoxyphenyl)benzamide
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Overview
Description
N-(4-amino-2-chloro-5-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chloro-5-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-pressure reactors and specific catalysts to ensure high efficiency and yield. The process typically includes steps such as chlorination, nitration, and reduction, followed by condensation with amines .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chloro-5-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc metal and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(4-amino-2-chloro-5-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials
Mechanism of Action
The mechanism of action of N-(4-amino-2-chloro-5-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-2-methoxybenzoic acid
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 5-chloro-N-(4-(cyclohexylureidosulfonyl)phenethyl)-2-methoxybenzamide
Uniqueness
N-(4-amino-2-chloro-5-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(4-amino-2-chloro-5-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-8-12(10(15)7-11(13)16)17-14(18)9-5-3-2-4-6-9/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWHMLAOOWSFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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